- Ruthenium-Catalyzed Para-Selective Oxidative Cross-Coupling of Arenes and Cycloalkanes, Organic Letters, 2011, 13(19), 4977-4979

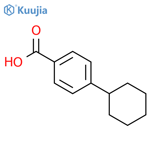

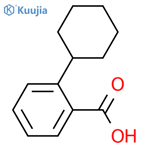

Cas no 107203-42-9 (3-Cyclohexylbenzoic acid)

3-Cyclohexylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-cyclohexylbenzoic acid

- NSC126989

- BDBM50206620

- 3-Cyclohexylbenzoic acid

-

- MDL: MFCD00452654

- インチ: 1S/C13H16O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,14,15)

- InChIKey: NBRXQSILGBSKBZ-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC=CC(=C1)C1CCCCC1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 219

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 37.3

3-Cyclohexylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-842831-0.5g |

3-cyclohexylbenzoic acid |

107203-42-9 | 95% | 0.5g |

$809.0 | 2024-05-21 | |

| Enamine | EN300-842831-1g |

3-cyclohexylbenzoic acid |

107203-42-9 | 1g |

$842.0 | 2023-09-02 | ||

| Enamine | EN300-842831-5g |

3-cyclohexylbenzoic acid |

107203-42-9 | 5g |

$2443.0 | 2023-09-02 | ||

| Enamine | EN300-842831-10g |

3-cyclohexylbenzoic acid |

107203-42-9 | 10g |

$3622.0 | 2023-09-02 | ||

| Enamine | EN300-842831-1.0g |

3-cyclohexylbenzoic acid |

107203-42-9 | 95% | 1.0g |

$842.0 | 2024-05-21 | |

| Enamine | EN300-842831-0.05g |

3-cyclohexylbenzoic acid |

107203-42-9 | 95% | 0.05g |

$707.0 | 2024-05-21 | |

| Enamine | EN300-842831-2.5g |

3-cyclohexylbenzoic acid |

107203-42-9 | 95% | 2.5g |

$1650.0 | 2024-05-21 | |

| Enamine | EN300-842831-5.0g |

3-cyclohexylbenzoic acid |

107203-42-9 | 95% | 5.0g |

$2443.0 | 2024-05-21 | |

| Enamine | EN300-842831-0.1g |

3-cyclohexylbenzoic acid |

107203-42-9 | 95% | 0.1g |

$741.0 | 2024-05-21 | |

| Enamine | EN300-842831-0.25g |

3-cyclohexylbenzoic acid |

107203-42-9 | 95% | 0.25g |

$774.0 | 2024-05-21 |

3-Cyclohexylbenzoic acid 合成方法

ごうせいかいろ 1

3-Cyclohexylbenzoic acid Raw materials

3-Cyclohexylbenzoic acid Preparation Products

3-Cyclohexylbenzoic acid 関連文献

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

3-Cyclohexylbenzoic acidに関する追加情報

Introduction to 3-Cyclohexylbenzoic acid (CAS No. 107203-42-9) and Its Emerging Applications in Chemical and Pharmaceutical Research

3-Cyclohexylbenzoic acid, identified by the chemical abstracts service number 107203-42-9, is a significant compound in the realm of organic chemistry and pharmaceutical innovation. This molecule, characterized by its cyclohexyl-substituted benzoic acid backbone, has garnered attention due to its unique structural and functional properties. The presence of the cyclohexyl group introduces steric hindrance and modulates electronic characteristics, making it a versatile scaffold for synthetic chemistry and drug design.

The compound’s molecular structure, featuring a rigid aromatic ring connected to a bulky cyclohexyl side chain, offers distinct advantages in medicinal chemistry. Such structural motifs are often employed to enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles in drug candidates. The benzoic acid moiety, a well-documented pharmacophore, is frequently integrated into therapeutic agents due to its ability to engage with biological targets such as enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 3-cyclohexylbenzoic acid as a key intermediate in the synthesis of novel pharmaceuticals. Researchers have leveraged virtual screening techniques to identify derivatives of this compound that exhibit promising bioactivity against various diseases. For instance, studies suggest that modifications to the cyclohexyl group can fine-tune interactions with biological targets, leading to enhanced therapeutic efficacy.

In the context of drug discovery, 3-cyclohexylbenzoic acid has been explored as a precursor for developing inhibitors targeting metabolic pathways associated with inflammation and oxidative stress. Emerging research indicates that certain derivatives of this compound may possess anti-inflammatory properties by modulating key signaling cascades. These findings align with the growing interest in small-molecule modulators as therapeutic agents for chronic inflammatory disorders.

The synthetic accessibility of 3-cyclohexylbenzoic acid also contributes to its relevance in industrial applications. Efficient synthetic routes have been developed, enabling scalable production for both research and commercial purposes. These methodologies often involve catalytic hydrogenation or cross-coupling reactions, which are well-established in modern organic synthesis. Such accessibility underscores the compound’s utility as a building block for more complex molecules.

Another area of interest lies in the application of 3-cyclohexylbenzoic acid in materials science. Its aromatic structure and functional group compatibility make it suitable for designing advanced materials with tailored properties. For example, researchers have investigated its incorporation into polymer matrices to enhance thermal stability or mechanical strength. These applications demonstrate the broad utility of this compound beyond traditional pharmaceutical contexts.

From a regulatory perspective, 3-cyclohexylbenzoic acid (CAS No. 107203-42-9) benefits from established safety profiles, as it is not classified as a hazardous or controlled substance under current regulations. This classification simplifies its handling and commercial distribution, facilitating its use in both academic and industrial settings. Furthermore, its stability under various storage conditions enhances its practicality as an intermediate in multi-step synthetic processes.

The compound’s role in interdisciplinary research is also noteworthy. Collaborations between chemists, biologists, and pharmacologists have led to innovative applications of 3-cyclohexylbenzoic acid in understanding disease mechanisms and developing targeted therapies. For instance, its derivatives have been used in high-throughput screening campaigns to identify novel bioactive molecules with potential therapeutic value.

Future directions for research on 3-cyclohexylbenzoic acid include exploring its role in developing next-generation therapeutics. Advances in biocatalysis and green chemistry may enable more sustainable synthetic routes, reducing environmental impact while maintaining high yields. Additionally, investigations into its pharmacokinetic properties could lead to improved formulations with enhanced bioavailability and reduced side effects.

In summary, 3-cyclohexylbenzoic acid (CAS No. 107203-42-9) is a multifaceted compound with significant implications across chemical synthesis, pharmaceutical development, and materials science. Its unique structural features and functional versatility make it a valuable asset for researchers seeking innovative solutions to complex challenges. As scientific understanding continues to evolve, the applications of this compound are likely to expand further, reinforcing its importance in modern research endeavors.

107203-42-9 (3-Cyclohexylbenzoic acid) 関連製品

- 878377-56-1(4-(2-phenylphenyl)piperidine)

- 895456-79-8(3-(4-chlorobenzenesulfonyl)-N-4-(4-chlorophenyl)-1,3-thiazol-2-ylpropanamide)

- 1783606-93-8(3-Pyrrolidinemethanol, 3-(2-fluorophenyl)-)

- 2172477-62-0(4-(3-hydroxyoxan-3-yl)oxane-4-carboxylic acid)

- 2229585-85-5(1-(3,3-dimethylcyclopentyl)-2,2-difluorocyclopropane-1-carboxylic acid)

- 2138108-10-6(1-(4-Fluorophenyl)-4-methylcyclohex-2-en-1-ol)

- 1800541-83-6(3-(2-azidoethyl)-3-methyl-3H-diazirine)

- 1238343-38-8(5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid)

- 2229634-63-1(2,2-difluoro-1-2-fluoro-3-(trifluoromethyl)phenylcyclopropan-1-amine)

- 2227845-25-0(rac-(1R,3R)-2,2-dimethyl-3-(quinolin-3-yl)cyclopropane-1-carboxylic acid)